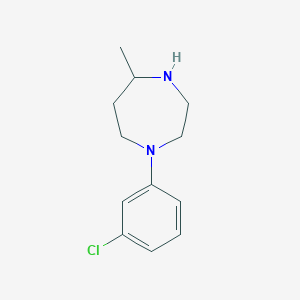

1-(3-Chlorophenyl)-5-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17ClN2 |

|---|---|

Molecular Weight |

224.73 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-1,4-diazepane |

InChI |

InChI=1S/C12H17ClN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3 |

InChI Key |

ANHMKCQXVHQGLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Crystallization:crystallization is a Highly Effective Method for Purifying Solid Compounds and is Often Preferred for Larger Scale Synthesis Due to Its Efficiency and Cost Effectiveness. Since 1 3 Chlorophenyl 5 Methyl 1,4 Diazepane is an Amine, It Can Be Converted into a Salt, Such As a Hydrochloride or Sulfate Salt, Which Often Exhibits Better Crystallization Properties Than the Freebase. the Choice of Solvent is Critical for Successful Crystallization.

Table 1: Potential Solvent Systems for Recrystallization of 1-(3-Chlorophenyl)-5-methyl-1,4-diazepane and its Salts

| Solvent System | Compound Form | Rationale |

| Ethanol/Water | Salt | The salt form is often soluble in hot ethanol and less soluble upon the addition of water, inducing crystals. |

| Isopropanol/Diethyl Ether | Salt | The salt is dissolved in a polar solvent like isopropanol, and a less polar solvent is added to reduce solubility. |

| Ethyl Acetate/Hexanes | Freebase | Suitable for purifying the freebase, where the compound is dissolved in a moderate polarity solvent and precipitated with a non-polar solvent. |

| Toluene | Freebase | Aryl compounds can sometimes crystallize well from aromatic solvents upon cooling. |

Chromatographic Purification:for Laboratory Scale Synthesis or when Very High Purity is Required, Column Chromatography is the Method of Choice. Silica Gel is the Most Common Stationary Phase. Due to the Basic Nature of the Diazepine Nitrogen, Tailing of the Product Spot on the Column Can Be an Issue. This is Typically Mitigated by Adding a Small Percentage of a Basic Modifier, Such As Triethylamine or Ammonium Hydroxide, to the Eluent.

Spectroscopic Techniques for Molecular Structure Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the spectrum would be expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The chlorophenyl group would likely give rise to π → π* transitions. The precise wavelengths (λmax) and molar absorptivities (ε) of these absorptions would be influenced by the substitution pattern on the aromatic ring and the electronic interaction with the diazepane moiety. A hypothetical data table for such a compound is presented below, illustrating the type of data that would be collected.

Interactive Data Table: Hypothetical UV-Vis Spectral Data

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | 210-230 | Ethanol |

| π → π | 260-280 | Ethanol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions

Should single crystals of this compound be obtained, their analysis would reveal how the molecules are arranged in the crystal lattice. The packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···Cl or C-H···π hydrogen bonds. The presence of the chlorine atom could lead to specific halogen bonding interactions, further stabilizing the crystal structure.

Conformational Analysis of the 1,4-Diazepane Ring in the Solid State

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. X-ray diffraction studies on similar 1,4-diazepane derivatives have often revealed a preference for a chair-like conformation in the solid state. It would be anticipated that the 1,4-diazepane ring in the title compound would also adopt a distorted chair conformation to minimize steric strain. The methyl group at the 5-position and the 3-chlorophenyl group at the 1-position would likely occupy equatorial or pseudo-equatorial positions to achieve the most stable arrangement. A hypothetical table of crystallographic data is provided to illustrate the expected parameters.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (Å3) | 1334.5 |

| Z | 4 |

| Diazepane Ring Conformation | Distorted Chair |

Advanced Analytical Methods for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into an HPLC system. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. The purity would be assessed by the area of the main peak in the chromatogram. A purity level of >95% is typically required for further studies.

Interactive Data Table: Hypothetical HPLC Parameters

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | >98% |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical values calculated from the compound's empirical formula (C12H17ClN2 for the title compound) to confirm its elemental composition and support its identification.

Interactive Data Table: Hypothetical Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | 64.14 | 64.10 |

| Hydrogen (H) | 7.62 | 7.65 |

| Nitrogen (N) | 12.47 | 12.42 |

| Chlorine (Cl) | 15.78 | 15.83 |

Computational and Quantum Mechanical Studies

Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly accurate quantum mechanical method used to predict the electronic structure and geometry of molecules. A DFT study of 1-(3-Chlorophenyl)-5-methyl-1,4-diazepane would involve geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.

A typical approach would use a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger to ensure accurate results. The calculations would identify the most stable conformer of the diazepane ring (e.g., a twist-chair or twist-boat) and the preferred orientation of the aryl and methyl groups. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results would provide precise bond lengths, bond angles, and dihedral angles for the most stable structure.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation. Specific published data for this molecule is not available.)

| Parameter | Type | Atom(s) Involved | Hypothetical Value |

| Bond Length | C-N | C(phenyl)-N1 | 1.40 Å |

| Bond Length | C-C | C5-C(methyl) | 1.54 Å |

| Bond Angle | C-N-C | C(phenyl)-N1-C2 | 118.5° |

| Dihedral Angle | C-C-N-C | C6-C5-N4-C3 | -55.0° (gauche) |

Force Field and Molecular Mechanics Approaches

Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to conformational analysis. Methods like MMFF94 or AMBER are used to rapidly scan the potential energy surface of the molecule to identify a wide range of possible conformers. While less accurate than DFT, MM is highly efficient for exploring the complex conformational landscape of flexible rings like diazepane.

Typically, a molecular mechanics search would be the first step to generate numerous potential conformers. The lowest-energy structures identified by MM would then be subjected to more rigorous and accurate DFT calculations for final geometry optimization and energy ranking. This combined approach ensures a thorough yet computationally feasible conformational analysis. Studies on similar N,N-disubstituted-1,4-diazepanes have shown that they can exist in low-energy twist-boat conformations, often stabilized by intramolecular interactions. nih.gov

Electronic Structure and Reactivity Parameters

Once the optimized molecular geometry is obtained, quantum mechanical calculations can be used to explore the molecule's electronic properties. These properties are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich diazepane ring and the phenyl group, while the LUMO would be distributed over the aromatic ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of an FMO analysis. Specific published data for this molecule is not available.)

| Parameter | Hypothetical Energy Value (eV) |

| EHOMO | -6.20 eV |

| ELUMO | -1.15 eV |

| HOMO-LUMO Gap (ΔE) | 5.05 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map is colored according to the electrostatic potential:

Red regions indicate negative potential (high electron density), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or the chlorine atom's lone pairs.

Blue regions indicate positive potential (low electron density or electron deficiency), which are sites for nucleophilic attack. These are often located around hydrogen atoms bonded to heteroatoms.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms of the diazepane ring and the chlorine atom. Positive potential (blue) would be expected around the hydrogen atoms attached to the ring carbons. This analysis helps predict how the molecule would interact with other reagents or biological receptors.

Chemical Reactivity Indices (e.g., Hardness, Softness)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. These indices are calculated using the principles of conceptual DFT.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy lowering when a molecule accepts an optimal number of electrons. It is calculated as ω = χ² / (2η).

These calculated indices would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is hypothetical and derived from the illustrative values in Table 2. Specific published data for this molecule is not available.)

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.675 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.525 eV |

| Chemical Softness (S) | 1 / η | 0.396 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.673 eV |

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic data are instrumental in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a powerful tool for accurately computing vibrational and NMR spectra.

The vibrational frequencies of this compound can be calculated using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations provide a theoretical representation of the infrared (IR) and Raman spectra. The predicted wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model.

Key vibrational modes anticipated for this molecule include:

C-H stretching vibrations of the aromatic ring and the aliphatic diazepane ring, typically observed in the 3100-2850 cm⁻¹ region.

C=C stretching vibrations within the chlorophenyl ring, expected around 1600-1450 cm⁻¹.

C-N stretching vibrations of the diazepane ring, which are characteristic in the 1250-1020 cm⁻¹ range.

C-Cl stretching vibration of the chlorophenyl group, which is typically found in the lower frequency region of the spectrum, around 800-600 cm⁻¹.

CH₂ bending and rocking modes of the diazepane ring, appearing in the 1470-1430 cm⁻¹ and 850-750 cm⁻¹ regions, respectively.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectral Region |

|---|---|---|

| Aromatic C-H Stretch | 3080 | IR, Raman |

| Aliphatic C-H Stretch | 2950 | IR, Raman |

| C=C Aromatic Stretch | 1595 | IR, Raman |

| CH₂ Scissoring (Diazepane) | 1460 | IR |

| C-N Stretch | 1180 | IR |

| C-Cl Stretch | 780 | IR, Raman |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. nih.govconicet.gov.ar By employing DFT, typically at the B3LYP/6-311+G(2d,p) level of theory, the ¹H and ¹³C NMR spectra of this compound can be predicted. nih.gov These theoretical calculations are crucial for assigning the signals in experimentally obtained spectra.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the 3-chlorophenyl group, the methyl protons, and the methylene (B1212753) protons of the diazepane ring. The chemical shifts of the diazepane protons would be influenced by the ring's conformation.

Similarly, the ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing nature of the chlorine atom. The diazepane ring carbons and the methyl carbon would resonate in the aliphatic region of the spectrum.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-Cl | 134.5 | Aromatic H (ortho to C-N) | 7.20 |

| Aromatic C-N | 150.0 | Aromatic H (meta to C-N) | 6.80 |

| Aromatic CH | 115-130 | Aromatic H (para to C-N) | 7.10 |

| Diazepane CH₂ (adjacent to N-aryl) | 55.0 | Diazepane H | 2.8-3.5 |

| Diazepane CH₂ | 48.0 | Methyl H | 2.30 |

| Diazepane CH (with methyl) | 58.0 | ||

| Methyl C | 20.0 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The 1,4-diazepane ring is known for its conformational flexibility. MD simulations in a solvent such as water or dimethyl sulfoxide (B87167) (DMSO) can reveal the preferred conformations of this compound. The simulations would likely show that the diazepane ring exists in dynamic equilibrium between several conformations, such as chair, boat, and twist-boat forms. For some N,N-disubstituted-1,4-diazepanes, a low-energy twist-boat conformation has been identified as predominant. nih.govlookchem.com The presence of the bulky 3-chlorophenyl group and the methyl group will influence the conformational landscape.

MD simulations can also be used to model the interaction of this compound with a target protein. nih.gov These simulations can provide information on the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. For this compound, potential biological targets could include G-protein coupled receptors (GPCRs) such as serotonin (B10506) or dopamine (B1211576) receptors, or ion channels like the GABA-A receptor, given the structural similarities to known psychoactive compounds. mdpi.comresearchgate.netbenthamscience.com

Docking studies would involve placing the ligand into the binding site of the target protein and scoring the different poses based on their predicted binding affinity. The results would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the 3-chlorophenyl group could engage in hydrophobic and halogen-bonding interactions within a hydrophobic pocket of the receptor, while the nitrogen atoms of the diazepane ring could act as hydrogen bond acceptors.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Serotonin Receptor (e.g., 5-HT2A) | -8.5 | Phe340, Ser159, Trp336 | Hydrophobic, Pi-Stacking, Hydrogen Bond |

| Dopamine Receptor (e.g., D2) | -7.9 | Asp114, Phe389, His393 | Ionic, Hydrophobic, Pi-Pi |

| GABA-A Receptor | -7.2 | Tyr157, Thr202, Phe77 | Hydrogen Bond, Hydrophobic |

Prediction of Binding Modes and Affinities (Theoretical Binding Site Analysis)

The prediction of how a ligand binds to its target protein and the strength of this interaction are cornerstones of computational drug design. For derivatives of the 1,4-diazepane scaffold, molecular docking is a primary tool used to explore potential binding poses and estimate binding affinities.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For instance, studies on 1,4-diazepane derivatives as inhibitors for targets like cyclin-dependent kinase 9 (CDK9) or the main protease (Mpro) of SARS-CoV-2 have shown how the diazepane ring and its substituents fit into specific pockets of the enzyme's active site. nih.govcardiff.ac.uk In one study, the substitution pattern on the diazepane ring was found to enable interactions with four distinct binding pockets within the Mpro active site, a significant improvement over similar piperazine-based compounds that could only engage with three. nih.gov This additional interaction, predicted computationally, was correlated with a substantial increase in inhibitory activity. nih.gov

The binding mode of a diazepane derivative in complex with Mpro confirmed that a newly introduced side chain could fit neatly into the S1′ pocket, with the ethyl group involved in van der Waals interactions. nih.gov Similarly, docking studies of a different diazepane compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, against the human estrogen receptor (3ERT protein) yielded a favorable docking score of -8.9 kcal/mol, indicating strong potential for binding. nih.gov

These theoretical analyses are often validated by comparing the predicted poses with experimentally determined structures, such as those from X-ray crystallography. nih.govnih.gov The accuracy of these predictions gives researchers confidence that the computational models are reliable for guiding the synthesis of new, more potent analogues. nih.govnih.gov

| Compound/Derivative | Target Protein | Computational Method | Predicted Binding Affinity/Score | Key Finding |

|---|---|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Estrogen Receptor (3ERT) | Molecular Docking | -8.9 kcal/mol | Strong predicted binding affinity. nih.gov |

| 1,4-Diazepane Derivative (30k) | CDK9/cyclinT | Molecular Docking | Not specified | Predicted binding mode similar to crystallographic ligand. cardiff.ac.uk |

| 1,4-Diazepane-2,5-dione (11) | HDM2 | Modeling Predictions | IC50: 3.6 µM (Experimental) | Modeling predictions were validated by in vitro testing. nih.gov |

Ligand-Target Recognition Mechanisms (In Silico)

Beyond predicting binding poses, in silico studies elucidate the specific molecular interactions that govern ligand-target recognition. These mechanisms involve a complex interplay of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For 1,4-diazepane derivatives, a positively charged basic amine functionality is often hypothesized to be essential for receptor binding. openpharmaceuticalsciencesjournal.com For example, in the design of 5-HT6 receptor antagonists, it was postulated that the terminal nitrogen of the 1,4-diazepane ring is crucial for anchoring the molecule to the receptor. openpharmaceuticalsciencesjournal.com Computational studies can map these key interactions. In the case of Mpro inhibitors, a key hydrogen bond between the nitrogen of a pyridine (B92270) moiety and the amino acid residue H163 in the S1 pocket was identified as a critical anchor point for the entire molecule. nih.gov

Quantum mechanical methods like Density Functional Theory (DFT) provide deeper insights into the electronic properties of the molecule, which dictate its reactivity and interaction potential. nih.govnih.gov DFT calculations can be used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. nih.govnih.gov The MEP surface highlights electron-rich regions (prone to electrophilic attack) and electron-poor regions, revealing sites likely to be involved in hydrogen bonding or other electrostatic interactions with the target protein. nih.govnih.gov

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, confirming the stability of predicted binding modes and the persistence of key interactions. nih.govmdpi.com For one diazepane-based sigma receptor ligand, MD simulations confirmed a strong and stable interaction within the active site of the receptor, corroborating its high affinity. nih.gov These simulations can reveal the role of water molecules in mediating interactions and the flexibility of both the ligand and the protein binding pocket, providing a more complete picture of the recognition mechanism. nih.govnih.gov

| Compound/Derivative | Target Protein | Key Interaction Type | Interacting Residue/Region | Significance |

|---|---|---|---|---|

| 1,4-Diazepane-based Mpro Inhibitor | SARS-CoV-2 Mpro | Hydrogen Bond | H163 (S1 pocket) | Key anchor point for the ligand. nih.gov |

| 1,4-Diazepane-based Mpro Inhibitor | SARS-CoV-2 Mpro | Van der Waals | S1' pocket | Interaction from a newly introduced side chain. nih.gov |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 5-HT6 Receptor | Electrostatic/Ionic | Presumed Aspartate residue | Essential for binding via the positively charged terminal nitrogen. openpharmaceuticalsciencesjournal.com |

| Benzofurane-diazepane derivative (2c) | Sigma-1 Receptor (σ1R) | Multiple (H-bond, hydrophobic) | Active Site | Confirmed strong and stable interaction via MD simulations. nih.gov |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Diazepane Ring

The 1,4-diazepane ring in 1-(3-chlorophenyl)-5-methyl-1,4-diazepane contains two tertiary amine functionalities, which are the primary centers for its reactivity. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic.

Nucleophilic Reactions: The nitrogen atoms can readily react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides (R-X) can lead to the formation of quaternary ammonium (B1175870) salts. The reaction rate and regioselectivity (i.e., which nitrogen atom reacts) would be influenced by steric hindrance around the nitrogen atoms.

Acylation: Acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) will react with the diazepane nitrogens to form amides.

Reaction with Carbonyls: The nitrogens can act as nucleophiles in reactions with aldehydes and ketones, potentially leading to the formation of hemiaminals or, under reductive conditions, further N-alkylation.

Electrophilic Reactions: While the nitrogen atoms are primarily nucleophilic, the diazepane ring can be made to undergo reactions that appear electrophilic at carbon under specific conditions, often involving the formation of an intermediate iminium ion. Oxidation of the nitrogen atoms can also occur. For instance, oxidation of piperazines, which are structurally similar to diazepanes, by reagents like bromamine-T in an acidic medium has been studied, suggesting that the nitrogen atoms are susceptible to oxidation. scirp.org

Functional Group Transformations on the Chlorophenyl Moiety

The 3-chlorophenyl group attached to the diazepane ring is an aromatic system that can undergo electrophilic and nucleophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution. However, the N-aryl linkage can also influence the reactivity of the ring.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chlorine atom can facilitate nucleophilic aromatic substitution, particularly if there are additional activating groups on the ring or if strong nucleophiles are used. For instance, reactions with strong nucleophiles like alkoxides or amides could potentially displace the chloride ion, especially at high temperatures. The synthesis of N-arylpiperazines often involves SNAr reactions on electron-deficient heteroaromatics. mdpi.com

Cross-Coupling Reactions: The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, providing a versatile method for modifying this part of the molecule. The Buchwald-Hartwig amination is a notable method for forming N-arylpiperazine structures. mdpi.com

Acid-Catalyzed Rearrangements and Cycloaddition Reactions

Acid-Catalyzed Rearrangements: In the presence of strong acids, 1,2-diazepines have been shown to undergo rearrangements to form pyrazoles and pyridines. researchgate.net Although the subject compound is a 1,4-diazepane, acid catalysis could potentially induce ring-opening and re-cyclization pathways, leading to different heterocyclic systems. The protonation of the nitrogen atoms is the initial step in such reactions, which can be followed by cleavage of C-N bonds.

Cycloaddition Reactions: 1,4-Diazepine derivatives can participate in cycloaddition reactions. For instance, multicomponent [5+2] cycloaddition reactions have been utilized for the synthesis of 1,4-diazepine compounds, proceeding through the formation of azomethine ylides. nih.govchemeketa.eduelsevierpure.com While these are synthetic routes, they highlight the potential for the diazepine (B8756704) ring to be involved in cycloaddition chemistry, either as a reactant or a product.

Investigation of Reaction Intermediates and Transition States

Detailed mechanistic studies on the reactions of this compound are scarce. However, based on the general principles of organic chemistry, several types of intermediates and transition states can be postulated for its reactions.

| Reaction Type | Plausible Intermediates | Plausible Transition States |

| Nucleophilic attack by Nitrogen | Quaternary ammonium salt, Tetrahedral intermediate (in acylation) | Transition state with developing positive charge on nitrogen and partial bond formation with electrophile. |

| Electrophilic Aromatic Substitution | Sigma complex (arenium ion) | Transition state leading to the formation of the sigma complex, with the positive charge delocalized over the aromatic ring. |

| Acid-Catalyzed Rearrangement | Protonated diazepane, Iminium ion, Carbocation | Transition states involving bond breaking and bond formation during ring opening and closing steps. |

Computational chemistry could be a valuable tool to model these reactions, calculate the energies of intermediates and transition states, and thereby predict the most likely reaction pathways and product distributions.

In Vitro Metabolic Pathway Identification

The metabolic fate of this compound in biological systems is expected to be primarily governed by the action of cytochrome P450 (CYP) enzymes in the liver. mdpi.commdpi.comnih.gov In vitro studies using human liver microsomes are a standard method to identify potential metabolic pathways. nih.gov

Enzymatic Biotransformations (e.g., Oxidation, Hydroxylation, N-Demethylation)

Based on the metabolism of structurally related compounds, such as diazepam and arylpiperazines, the following enzymatic biotransformations are likely to occur:

N-Demethylation: The N-methyl group is a likely site for oxidative N-demethylation, a common metabolic pathway for many drugs, catalyzed by CYP enzymes. nih.gov This would result in the formation of 1-(3-chlorophenyl)-1,4-diazepane.

Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation at various positions, primarily catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the electronic effects of the chloro and diazepane substituents.

Aliphatic Hydroxylation: The carbon atoms of the diazepane ring are also susceptible to hydroxylation, leading to the formation of various hydroxylated metabolites.

N-Oxidation: The tertiary nitrogen atoms of the diazepane ring can be oxidized to form N-oxides.

The metabolism of diazepam, a well-studied benzodiazepine (B76468), involves both N-demethylation and C3-hydroxylation, indicating that these are plausible pathways for related diazepine structures. nih.govnih.gov Similarly, the metabolism of arylpiperazine derivatives often involves N-dealkylation and aromatic hydroxylation. nih.gov

Identification of Reactive Intermediates and Adduct Formation (In Vitro)

The bioactivation of xenobiotics to chemically reactive metabolites is a significant concern in drug development due to their potential to cause toxicity. washington.edu For this compound, the chlorophenyl moiety is a potential site for the formation of reactive intermediates.

Arene Oxide Formation: The oxidation of the chlorophenyl ring by CYP enzymes can lead to the formation of an electrophilic arene oxide intermediate. This intermediate can then rearrange to a hydroxylated product or be attacked by cellular nucleophiles.

Quinone-imine Formation: If hydroxylation occurs at a suitable position on the aromatic ring, further oxidation could lead to the formation of a reactive quinone-imine species.

Adduct Formation: Reactive metabolites can covalently bind to cellular macromolecules like proteins and glutathione (B108866) (GSH). In vitro trapping experiments using nucleophiles such as glutathione or cyanide are commonly employed to detect the formation of reactive metabolites. washington.edunih.govsygnaturediscovery.com The detection of glutathione adducts in incubations with human liver microsomes would be strong evidence for the formation of reactive intermediates. sygnaturediscovery.com

The table below summarizes the potential metabolic pathways and the enzymes likely involved.

| Metabolic Pathway | Potential Metabolite | Key Enzymes |

| N-Demethylation | 1-(3-Chlorophenyl)-1,4-diazepane | Cytochrome P450 (e.g., CYP3A4, CYP2C19) |

| Aromatic Hydroxylation | Hydroxylated derivatives on the chlorophenyl ring | Cytochrome P450 (e.g., CYP2D6, CYP1A2) |

| Aliphatic Hydroxylation | Hydroxylated derivatives on the diazepane ring | Cytochrome P450 |

| N-Oxidation | N-oxide of the diazepane nitrogen(s) | Flavin-containing monooxygenases (FMOs), Cytochrome P450 |

| Reactive Intermediate Formation | Arene oxide, Quinone-imine | Cytochrome P450 |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Insights

Design Principles for Diazepane-Based Bioactive Scaffolds

The 1,4-diazepane ring is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets with high affinity. The seven-membered ring's inherent flexibility allows it to adopt numerous conformations, enabling it to fit into diverse binding pockets of proteins. researchgate.netrsc.org This conformational adaptability is a key design principle, allowing medicinal chemists to fine-tune the spatial arrangement of substituents to optimize interactions with specific receptors.

The design of diazepane-based bioactive scaffolds often involves a modular approach, where different substituents can be strategically placed at various positions on the ring to modulate pharmacological properties. rsc.org This "late-stage diversification" allows for the synthesis of a library of related compounds, each with a unique profile of activity, selectivity, and pharmacokinetic properties. researchgate.net For instance, starting from a core diazepane structure, various aryl groups, alkyl chains, and other functional moieties can be introduced to explore the chemical space around a particular biological target. researchgate.net

Influence of the Chlorophenyl Substituent on Molecular Activity

The presence and position of the chlorophenyl group on the 1,4-diazepane scaffold are critical determinants of its biological activity. The chlorine atom, a halogen, introduces specific electronic and steric properties that can significantly impact how the molecule interacts with its biological target.

Positional Isomer Effects on Biological Interactions

The location of the chlorine atom on the phenyl ring—be it ortho (2-position), meta (3-position), or para (4-position)—can lead to vastly different pharmacological outcomes. This phenomenon, known as positional isomerism, highlights the sensitivity of biological receptors to the precise orientation of substituents.

Studies on related heterocyclic compounds have demonstrated that positional isomers can exhibit distinct biological activities. For example, in the context of chlorophenylpiperazine derivatives, a compound closely related to the diazepane , the separation and identification of ortho-, meta-, and para-isomers are crucial due to their differing effects. nih.gov While direct comparative studies on 1-(chlorophenyl)-5-methyl-1,4-diazepane isomers are not extensively documented in publicly available literature, research on analogous systems like 2,3-benzodiazepines has shown that a chloro-substituent at the meta position can be more favorable for certain receptor interactions compared to the ortho position. wikipedia.orgcambridgemedchemconsulting.com

The differential effects of these isomers can be attributed to the specific steric and electronic environment each position creates, which in turn dictates the possible intermolecular interactions, such as hydrogen bonds and van der Waals forces, with the target protein. wikipedia.org

Electronic and Steric Contributions of the Halogen Atom

The chlorine atom exerts a dual electronic influence: it is an electron-withdrawing group through its inductive effect, yet it can also donate electron density via resonance. libretexts.org The net effect depends on its position on the aromatic ring. In the meta position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the phenyl ring. researchgate.net This alteration in the electronic landscape of the molecule can influence its pKa, polarity, and ability to participate in electrostatic interactions with a biological target. lumenlearning.com

| Parameter | Value |

| Hammett Constant (σ) | This value quantifies the electronic effect of a substituent. For a meta-chloro group, the Hammett constant is positive, indicating its electron-withdrawing nature. |

| Steric Parameter (Es) | This parameter reflects the steric bulk of a substituent. The value for chlorine indicates a moderate size. |

| Hydrophobicity (π) | This value measures the lipophilicity of a substituent. Chlorine has a positive π value, indicating it increases the lipophilicity of the parent molecule. |

Note: Specific numerical values for these parameters can be found in various physical organic chemistry databases and are used in quantitative structure-activity relationship (QSAR) studies.

Role of the Methyl Group in Modulating Activity

The introduction of a methyl group at the 5-position of the 1,4-diazepane ring introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). This stereochemistry can be a pivotal factor in biological activity, as receptors are often chiral and will interact differently with each enantiomer.

The methyl group also influences the conformational flexibility of the seven-membered ring. researchgate.net It can favor certain ring conformations over others, thereby pre-organizing the scaffold for a more favorable interaction with its target. This conformational biasing can lead to an increase in binding affinity and selectivity.

Modifications to the 1,4-Diazepane Ring for Enhanced Specificity

To further refine the pharmacological profile of 1-(3-Chlorophenyl)-5-methyl-1,4-diazepane, medicinal chemists can explore modifications to the diazepane ring itself. These alterations can involve changing the ring size or replacing one of the nitrogen atoms with a different heteroatom.

Ring Size and Heteroatom Variations

Altering the size of the heterocyclic ring, either through ring expansion to an eight-membered diazocane or ring contraction to a six-membered piperazine, can have a profound impact on the molecule's conformational properties and, consequently, its biological activity. wikipedia.orgnih.gov Ring expansion can increase flexibility, which may be beneficial for some targets but detrimental for others where a more rigid conformation is required. Conversely, ring contraction generally leads to a more constrained structure. nih.gov

Conformational Preferences and Their Impact on Binding

The three-dimensional arrangement of this compound and its derivatives is a critical determinant of their interaction with biological targets. The seven-membered diazepane ring is inherently flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The specific conformation preferred for binding can significantly influence the compound's potency and selectivity.

Development of Analogs and Derivatives for Target Modulation

Building upon the foundational understanding of its SAR, medicinal chemists have explored various avenues to modify the this compound scaffold. The goal of these efforts is to enhance desired biological activities while improving pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the central 1,4-diazepane core with a structurally different but functionally equivalent moiety. This strategy aims to explore new chemical space, potentially leading to improved properties or novel intellectual property. For the this compound series, this could involve replacing the diazepane ring with other cyclic diamines, such as piperazine or homopiperazine, or even non-amine-containing rings that maintain the correct spatial arrangement of the key phenyl and methyl groups.

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physicochemical properties. This is often done to fine-tune potency, selectivity, or metabolic stability. In the context of this compound, the 3-chloro substituent on the phenyl ring is a common site for such modifications. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small, electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) can modulate the electronic properties of the phenyl ring and its interaction with the target.

| Modification Type | Original Group | Replacement Group Examples | Potential Rationale |

| Bioisosteric Replacement | 3-Chloro | -F, -Br, -CF3, -CN | Modulate electronic properties, improve metabolic stability, alter binding interactions. |

| Scaffold Hopping | 1,4-Diazepane | Piperazine, Homopiperazine | Explore new chemical space, improve synthetic accessibility, alter pharmacokinetic properties. |

Lead Optimization Strategies (Preclinical Focus)

Lead optimization is a critical phase in preclinical drug discovery that focuses on refining the structure of a promising lead compound to produce a clinical candidate. For derivatives of this compound, this process involves a multi-parameter optimization of its biological and physicochemical properties.

Strategies often begin with systematic modifications of different parts of the molecule. For example, the substitution pattern on the phenyl ring is extensively explored. Moving the chloro group to the 2- or 4-position, or introducing additional substituents, can have a profound effect on target affinity and selectivity. Furthermore, the methyl group on the diazepane ring can be replaced with other alkyl groups (e.g., ethyl, propyl) or even functionalized chains to probe for additional binding interactions or to modulate lipophilicity.

The following table illustrates hypothetical data from a lead optimization campaign, showcasing how structural modifications can impact key preclinical parameters.

| Compound | Modification from Lead | Target Affinity (Ki, nM) | Metabolic Stability (t½, min) | Lipophilicity (logD) |

| Lead Compound | This compound | 50 | 15 | 3.5 |

| Analog A | 4-Chloro substitution | 75 | 20 | 3.6 |

| Analog B | 3-Trifluoromethyl substitution | 30 | 45 | 4.1 |

| Analog C | 5-Ethyl substitution | 45 | 12 | 3.8 |

| Analog D | Introduction of a hydroxyl group | 120 | 10 | 2.9 |

This iterative process of design, synthesis, and testing allows for the gradual refinement of the lead compound, with the ultimate goal of identifying a derivative with an optimal balance of properties for further development.

Preclinical Biological Evaluation of 1 3 Chlorophenyl 5 Methyl 1,4 Diazepane and Its Analogs

In Vitro Enzyme Inhibition and Activation Studies

No direct in vitro enzyme inhibition or activation studies were found for 1-(3-Chlorophenyl)-5-methyl-1,4-diazepane. However, research on analogous compounds containing the 1,4-diazepane core structure has shown engagement with specific enzyme targets.

Specific Enzyme Targets (e.g., Tyrosine Kinases, Cholinesterases)

There is no available data on the effect of this compound on tyrosine kinases.

Studies on a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs have explored their potential as anti-cholinesterase agents. One compound from this series, 4-methyl-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (Compound 10f) , demonstrated significant inhibition of acetylcholinesterase (AChE) activity in the brain in an in vivo study. nih.gov This suggests that some analogs of the core structure may interact with cholinesterases, a key target in cognitive disorders. nih.gov

Half-Maximal Inhibitory Concentration (IC50) Determination (In Vitro)

No in vitro IC50 values for enzyme inhibition by this compound have been reported.

For analogs, a study on 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives identified 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide as having antiproliferative activity against the Reh B-cell leukemic cell line with an IC50 value of 18 µM. It is important to note that this is a measure of cell viability, not direct enzyme inhibition.

Another series of analogs, 1,4-diazepine-2,5-diones, were evaluated for their ability to antagonize the binding between HDM2 and p53. The compounds 5-[(3S)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-7-phenyl-1,4-diazepin-1-yl]valeric acid and 5-[(3S)-7-(2-bromophenyl)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-1,4-diazepin-1-yl]valeric acid showed IC50 values of 13 µM and 3.6 µM, respectively, in this protein-protein interaction assay. openpharmaceuticalsciencesjournal.com

Receptor Binding and Ligand Activity Assays (In Vitro)

Direct receptor binding and ligand activity data for this compound are not available. Research on analogous structures provides some insight into potential receptor interactions.

G-Protein Coupled Receptors (GPCRs)

A study focused on 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs as potential 5-HT6 receptor antagonists. The 5-HT6 receptor is a G-protein coupled receptor. While no experimental binding data was provided, in silico (computer-based) screening predicted the binding affinities (Ki) for a series of these analogs. The predicted Ki values suggest that modifications to the aryl sulphonamide portion of the molecule significantly influence the binding affinity to the 5-HT6 receptor. nih.gov

Predicted In Silico Binding Affinities (Ki) of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamide Analogs for the 5-HT6 Receptor

| Compound | Predicted Ki (nM) |

|---|---|

| 10a | 34.54 |

| 10b | 10.96 |

| 10c | 12.02 |

| 10d | 13.18 |

| 10e | 15.13 |

| 10f | 10.23 |

| 10g | 12.30 |

| 10h | 14.36 |

| 10i | 11.12 |

| 10j | 11.48 |

| 10k | 12.58 |

| 10l | 10.47 |

Data from in silico screening and may not reflect experimental results. nih.gov

Ligand-Gated Ion Channels

No studies were identified that evaluated the activity of this compound or its close analogs on ligand-gated ion channels.

Cell-Based Assays for Biological Response

There is no published data from cell-based assays for this compound.

However, various analogs with the 1,4-diazepane scaffold have been evaluated for their effects in different cell-based systems. For instance, a series of novel 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines were screened for anticancer activity against 60 human cancer cell lines by the National Cancer Institute. scirp.org Two compounds in this series showed significant growth inhibitory, cytostatic, and cytotoxic activities against the tested cancer subpanels. scirp.org

Another study on 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives assessed their anti-cancer activity using the trypan blue exclusion and MTT assays on the Reh B-cell leukemic cell line.

Furthermore, the cell permeability of a diazepine (B8756704) analog, 5-[(3S)-7-(2-bromophenyl)-3-(4-chlorophenyl)-4-[(R)-1-(4-chlorophenyl)ethyl]-2,5-dioxo-1,4-diazepin-1-yl]valeric acid , was determined in Caco-2 cells, suggesting that some compounds in this class can cross cell membranes. openpharmaceuticalsciencesjournal.com

Cytotoxicity Studies in Immortalized Cell Lines

The evaluation of cytotoxicity is a fundamental step in preclinical research to determine the potential of a compound to induce cell death. For 1,4-diazepane derivatives, this has been an area of interest, particularly in the context of oncology. While direct studies on this compound are not extensively available in the public domain, research on analogous structures provides valuable insights.

A novel series of 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines was synthesized and evaluated for anticancer activity against a panel of 60 human cancer cell lines. openpharmaceuticalsciencesjournal.com Among these, certain derivatives displayed significant growth inhibitory, cytostatic, and cytotoxic activities. openpharmaceuticalsciencesjournal.com For instance, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine exhibited cytotoxic effects with LC50 values in the range of 5.9-7.4 μM against the tested cancer subpanels. openpharmaceuticalsciencesjournal.com

In a separate study, a series of novel 1,4-diazepane-based sigma (σ) receptor ligands were synthesized and their cytotoxic activities were assessed against two cancer cell lines. The results from this study indicated that none of the tested diazepane derivatives induced significant toxicity in these cells, suggesting a favorable cytotoxicity profile for this particular series. mdpi.com

Furthermore, research on other heterocyclic compounds containing a chlorophenyl moiety has demonstrated cytotoxic potential. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives were screened for their cytotoxic activity, with one compound bearing a benzenesulfonamide (B165840) scaffold showing notable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cell lines. nih.gov

These findings suggest that the cytotoxic profile of 1,4-diazepane derivatives can be significantly influenced by the nature of the substituents on the diazepane ring. While some analogs exhibit anticancer properties, others show low cytotoxicity, highlighting the need for specific experimental data on this compound to ascertain its cytotoxic potential.

Interactive Data Table: Cytotoxicity of Selected 1,4-Diazepane Analogs

| Compound | Cell Line | Activity | Value (µM) |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine | Cancer Subpanels | LC50 | 5.9-7.4 |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine | Cancer Subpanels | LC50 | 5.9-7.4 |

| Novel 1,4-diazepane-based sigma (σ) receptor ligands | Two cancer cell lines | Cytotoxicity | Not significant |

Cellular Pathway Modulation and Signal Transduction

The therapeutic and adverse effects of a compound are intrinsically linked to its ability to modulate cellular pathways and signal transduction cascades. For the 1,4-diazepane scaffold, evidence suggests engagement with various cellular targets.

One area of investigation for diazepane-containing compounds has been their interaction with sigma (σ) receptors. A study on a series of diazepane-based derivatives identified them as σ receptor ligands. mdpi.com The σ1 receptor, a chaperone protein primarily located at the mitochondria-associated ER membranes, can translocate to other cellular compartments to regulate the activity of proteins such as ionic channels through a mechanism independent of inositol (B14025) trisphosphate (IP3). nih.gov This suggests a potential role for such compounds in modulating cellular signaling through σ receptor interaction.

Furthermore, competition experiments with a radioligand have been performed to assess the interaction of diazepane derivatives with the GluN2b subunit of NMDA receptors. nih.gov The GluN2b subunit is crucial for synaptic transmission and plasticity, and its antagonists are being explored as neuroprotective agents for various central nervous system (CNS) disorders. nih.gov

While these studies provide a framework for the potential cellular targets of 1,4-diazepane derivatives, specific research delineating the precise signal transduction pathways modulated by this compound is required to fully understand its cellular effects.

Pharmacological Activity in Animal Models (Preclinical)

Preclinical animal models are indispensable for characterizing the in vivo pharmacological properties of a test compound. The following sections detail the reported activities of this compound and its analogs in rodent models of inflammation, seizures, and behavioral responses.

The anti-inflammatory potential of compounds is often assessed in rodent models of induced inflammation, such as carrageenan-induced paw edema. While direct studies on this compound are limited, research on structurally related benzodiazepines and other heterocyclic compounds provides some indications.

A study on a series of 5-aryl-1,4-benzodiazepines, which share a seven-membered nitrogen-containing ring with 1,4-diazepanes, demonstrated potential anti-inflammatory properties. nih.gov The presence of a chloro-substituent on the aryl ring was found to enhance these anti-inflammatory effects. nih.gov This suggests that the 3-chlorophenyl group in this compound could contribute to anti-inflammatory activity.

In another study, peripheral benzodiazepine (B76468) receptor ligands were shown to exert an inhibitory effect on the inflammatory response in two different mouse models of acute inflammation. nih.gov Specifically, these ligands dose-dependently inhibited carrageenan-induced mouse paw edema and also suppressed neutrophil influx and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 in a pleural exudation model. nih.gov The authors suggest that this anti-inflammatory action may be linked to the inhibition of the release of various inflammatory mediators. nih.gov

These findings with related compounds underscore the potential for this compound to possess anti-inflammatory properties, though direct experimental verification in rodent models is necessary.

The anticonvulsant potential of new chemical entities is commonly evaluated in rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. The MES model is considered predictive for generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against absence and myoclonic seizures. nih.gov

Another study on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which are analogs of 1,4-benzodiazepines, showed that a halo substituent at the 2-position of the 5-phenyl ring enhanced activity in the subcutaneous pentylenetetrazole (scPTZ) screen but decreased efficacy in the MES test. nih.gov

Furthermore, research on 1,2,4-triazole-3-thione derivatives has identified 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) as a compound with potent antiseizure potential in the MES-induced seizure model. mdpi.comnih.gov

These findings collectively suggest that the chlorophenyl moiety and the diazepine or related heterocyclic core may contribute to antiseizure activity, with a potential for differential effects in MES and PTZ models.

Interactive Data Table: Antiseizure Activity of Related Compounds

| Compound | Animal Model | Activity Compared to Diazepam/Standard |

| 5-(o-chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-690) | PTZ (mice) | ~18x more potent |

| 5-(o-chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-690) | MES (mice) | ~1/30 as potent |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones with halo on phenyl ring | scPTZ (mice) | Enhanced activity |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones with halo on phenyl ring | MES (mice) | Decreased activity |

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | MES (mice) | Potent antiseizure activity |

Behavioral phenotyping in animal models is crucial for understanding the psychoactive properties of a compound. This includes assessing effects on locomotor activity, anxiety-like behaviors, and other complex behaviors.

Studies on the benzodiazepine derivative ID-690 revealed effects on locomotor activity in rats, with an increase observed at lower doses. nih.gov This compound was also found to be approximately five times more potent than diazepam in inhibiting fighting behavior in long-term isolated mice, a model often used to assess anti-aggressive or anxiolytic-like effects. nih.gov Furthermore, ID-690 was effective in reducing hyperemotionality induced by septal lesions or olfactory bulbectomy. nih.gov

Diazepam itself has been extensively studied for its effects on anxiety-related behaviors. In inbred mouse strains with differing baseline levels of open-field activity, diazepam produced an anxiolytic effect in the high-activity (low anxiety) strain, as evidenced by more entries into the open arms of the elevated plus-maze. nih.gov In the low-activity (high anxiety) strains, the primary anxiolytic-like effect observed was a reduction in stretch-attend postures, a risk assessment behavior. nih.gov

These studies on related diazepine and benzodiazepine compounds suggest that this compound could potentially modulate locomotor activity and anxiety-like behaviors in animal models. However, specific behavioral screening of this compound is necessary to confirm these potential effects.

Molecular Mechanism of Action (Preclinical Level)

Elucidating the molecular mechanism of action is a key objective of preclinical research. For diazepane and related structures, several potential molecular targets have been identified.

A study on a series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which are structural analogs of benzodiazepines, showed that these compounds had a moderate affinity for the benzodiazepine receptor. nih.gov This suggests that interaction with the GABA-A receptor complex, the primary target of benzodiazepines, could be a potential mechanism of action for some diazepane derivatives.

However, research on the structurally related anticonvulsant compound 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) indicated that its antiseizure activity may, at least in part, result from its influence on voltage-gated sodium channels (VGSCs). nih.gov

As mentioned previously, some 1,4-diazepane derivatives have been shown to act as ligands for sigma (σ) receptors, which can modulate the activity of various ion channels. mdpi.comnih.gov Additionally, interactions with the GluN2b subunit of NMDA receptors have been observed for some diazepane analogs. nih.gov

Therefore, the molecular mechanism of action for this compound could potentially involve modulation of GABA-A receptors, voltage-gated sodium channels, sigma receptors, or NMDA receptors. Further preclinical studies, such as radioligand binding assays and electrophysiological recordings, are required to identify its specific molecular targets.

Protein Interaction and Binding Site Characterization (Non-Clinical)

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific data on the protein interactions and binding site characterization of this compound. However, research on analogous compounds containing the chlorophenyl and diazepane scaffolds provides insights into potential biological targets.

For instance, studies on a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have identified them as potent antagonists of the 5-HT6 receptor, a G-protein coupled receptor implicated in cognitive processes. openpharmaceuticalsciencesjournal.com The basic amine function of the 1,4-diazepane ring is considered essential for binding to the receptor. openpharmaceuticalsciencesjournal.com

Furthermore, various diazepine and benzodiazepine derivatives have been extensively studied for their wide range of therapeutic applications, including as anticonvulsants, anxiolytics, and sedatives. nih.gov The biological activity of these compounds is often attributed to their interaction with specific receptors in the central nervous system. For example, 2,3-benzodiazepine derivatives are known to act as noncompetitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov

Another related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has demonstrated anticonvulsant effects, which are at least partially mediated through its influence on voltage-gated sodium channels (VGSCs). researchgate.net Additionally, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant and analgesic properties, with the most probable mechanism of action for the most active compound involving interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

While these findings on related structures are informative, dedicated preclinical studies are required to elucidate the specific protein targets and binding characteristics of this compound.

Interactive Data Table: Biological Activity of Analogs

| Compound Class | Specific Analog | Target(s) | Observed Activity |

| 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | 4-chloro-N-(3-((4-methyl-1, 4-diazepan-1-yl) methyl) phenyl) benzenesulfonamide hydrochloride | 5-HT6 Receptor | Antagonist openpharmaceuticalsciencesjournal.com |

| 2,3-Benzodiazepines | Ortho vs. Meta Chlorophenyl Analogs | AMPA Receptors | Noncompetitive Antagonist nih.gov |

| 1,2,4-Triazole-3-thiones | 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Voltage-gated sodium channels | Anticonvulsant researchgate.net |

| Pyrrolidine-2,5-dione-acetamides | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Voltage-sensitive sodium and L-type calcium channels | Anticonvulsant, Analgesic mdpi.com |

Downstream Cellular Effects and Pathway Perturbations

Information regarding the downstream cellular effects and pathway perturbations specifically for this compound is not available in the current body of scientific literature. The functional consequences of the interaction of this compound with its putative molecular targets have not been experimentally determined.

Based on the activity of analogous compounds, one could hypothesize potential downstream effects. For example, if this compound were to act as a 5-HT6 receptor antagonist, it might modulate cholinergic and glutamatergic neurotransmission, which are downstream pathways regulated by this receptor. openpharmaceuticalsciencesjournal.com Blockade of 5-HT6 receptors has been shown to increase acetylcholine (B1216132) and glutamate (B1630785) levels in certain brain regions, which is a proposed mechanism for cognitive enhancement. openpharmaceuticalsciencesjournal.com

Should the compound interact with voltage-gated sodium channels, as seen with 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, it would likely lead to a reduction in neuronal excitability. researchgate.net This is a common mechanism for anticonvulsant drugs, which stabilize the inactive state of these channels, thereby limiting the propagation of action potentials.

However, without direct experimental evidence, these remain speculative connections. Further preclinical research, including in vitro cellular assays and in vivo animal models, is necessary to determine the precise downstream cellular effects and the specific signaling pathways perturbed by this compound.

Interactive Data Table: Potential Downstream Effects Based on Analog Studies

| Analog Target | Potential Downstream Cellular Effect | Potential Pathway Perturbation |

| 5-HT6 Receptor | Increased Acetylcholine and Glutamate Release | Modulation of Cholinergic and Glutamatergic Pathways openpharmaceuticalsciencesjournal.com |

| Voltage-gated Sodium Channels | Reduced Neuronal Excitability | Inhibition of Action Potential Propagation researchgate.net |

| AMPA Receptors | Decreased Cation Influx in Neurons | Attenuation of Glutamatergic Excitatory Neurotransmission nih.gov |

Future Directions and Research Perspectives

Unexplored Synthetic Avenues for the Diazepane Scaffold

While various methods exist for the synthesis of 1,4-diazepane derivatives, there remains considerable scope for the development of more efficient and versatile synthetic strategies. nih.gov Future research could focus on the exploration of novel catalytic systems, such as heteropolyacids, to improve reaction yields and reduce reaction times for the synthesis of the diazepane core. nih.gov Additionally, the development of stereoselective synthetic routes to control the chirality of substituted diazepanes, like the methyl group at the 5-position of the target compound, would be highly valuable for studying stereoisomer-specific biological activities.

Further exploration of multicomponent reactions could provide a more streamlined approach to generating diverse libraries of 1-(3-chlorophenyl)-5-methyl-1,4-diazepane analogs. The use of solid-phase synthesis techniques could also be investigated to facilitate the rapid synthesis and purification of a wide range of derivatives for high-throughput screening.

Advanced Computational Approaches in Drug Discovery

In silico methods are poised to play a pivotal role in accelerating the discovery and development of novel therapeutics based on the this compound scaffold. Advanced computational approaches can be employed for:

Virtual Screening: High-throughput virtual screening of large compound libraries against known and predicted biological targets can identify new derivatives with potentially enhanced activity and selectivity.

Pharmacophore Modeling: Developing pharmacophore models based on the structural features of this compound and its known active analogs can guide the design of new compounds with improved binding affinity.

Molecular Docking and Dynamics Simulations: These techniques can provide insights into the binding modes and interactions of the compound with its biological targets at an atomic level, facilitating rational drug design and optimization.

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable drug-like properties for further experimental evaluation.

| Computational Approach | Application in Drug Discovery for this compound |

| Virtual Screening | Identification of new derivatives with potential biological activity. |

| Pharmacophore Modeling | Guiding the design of new compounds with improved target binding. |

| Molecular Docking | Elucidating binding modes and interactions with biological targets. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex. |

| ADMET Prediction | Assessing the drug-like properties of novel analogs. |

Identification of Novel Biological Targets (Preclinical)

The 1,4-diazepane ring system has been associated with a broad spectrum of biological activities, including anticancer and central nervous system effects. scirp.org Preclinical studies aimed at identifying novel biological targets for this compound are a crucial next step.

High-throughput screening against a panel of diverse biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected activities. Techniques like chemical proteomics and affinity chromatography-mass spectrometry can be employed to directly identify the protein targets of this compound in relevant cell lines or tissues. Given that derivatives of the related 1,4-benzodiazepine scaffold have shown activity as anticancer agents, investigating the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines is a promising avenue. mdpi.commdpi.comnih.gov

Development of Chemical Probes for Biological Research

The development of chemical probes derived from this compound could be instrumental in elucidating its mechanism of action and exploring its biological functions. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecule, researchers can visualize its subcellular localization and identify its binding partners.

These chemical probes would be valuable tools for:

Target Identification and Validation: Confirming the engagement of the compound with its putative targets in a cellular context.

Imaging and Tracking: Monitoring the distribution and dynamics of the compound within living cells and organisms.

Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound's binding to its target.

Integration of Multi-Omics Data in Preclinical Studies

A systems biology approach, integrating data from various "omics" platforms, can provide a comprehensive understanding of the biological effects of this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can:

Identify the genes and signaling pathways that are modulated by the compound.

Discover potential biomarkers for predicting treatment response.

Gain insights into the compound's mechanism of action and potential off-target effects.

This integrated approach will be critical in building a holistic picture of the compound's pharmacological profile and guiding its further development as a potential therapeutic agent.

| Omics Platform | Information Gained |

| Genomics | Identification of genetic factors influencing compound sensitivity. |

| Transcriptomics | Analysis of gene expression changes induced by the compound. |

| Proteomics | Study of protein expression and post-translational modifications. |

| Metabolomics | Characterization of metabolic changes in response to the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.